molecular formula C9H11NO2 B3010760 1-(2-Methoxypyridin-4-yl)propan-2-one CAS No. 1532631-84-7

1-(2-Methoxypyridin-4-yl)propan-2-one

Cat. No.: B3010760
CAS No.: 1532631-84-7
M. Wt: 165.192
InChI Key: CZOXAEJHRIZNRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxypyridin-4-yl)propan-2-one is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.192. The purity is usually 95%.
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Scientific Research Applications

Oncogenic Kinase Inhibition

1-(2-Methoxypyridin-4-yl)propan-2-one derivatives have been identified as potent inhibitors of oncogenic kinases. For instance, (S)-1-((4-(3-(6-Amino-5-methoxypyridin-3-yl)-1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)propan-2-ol demonstrated high efficacy in inhibiting the bRAF kinase, a key player in cancer development. Metabolic oxidation and structural modifications of this compound were explored to reduce its mutagenic potential and drug-drug interaction risks (Palmer et al., 2012).

Antagonistic Properties in Bone Turnover

Derivatives of this compound, such as 3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid, have shown potential as alpha(v)beta(3) receptor antagonists. This property makes them suitable for preventing and treating osteoporosis, as evidenced by their efficacy in in vivo models of bone turnover (Hutchinson et al., 2003).

Anti-Cancer Drug Metabolism Study

The metabolism of 1-(3-[3-(4-cyanobenzyl)-3H-imidazol-4-yl]-propyl)-3-(6-methoxypyridin-3-yl)-1-(2-trifluoromethylbenzyl)thiourea (YH3945), an anti-cancer agent, was studied in rats. This compound undergoes extensive metabolism resulting in various metabolites, with major pathways including O-demethylation of methoxypyridine and N-debenzylation of imidazole (Lee et al., 2004).

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H318, and H335 . Precautionary measures include avoiding contact with skin and eyes, and avoiding formation of dust and aerosols .

Properties

IUPAC Name

1-(2-methoxypyridin-4-yl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7(11)5-8-3-4-10-9(6-8)12-2/h3-4,6H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZOXAEJHRIZNRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC(=NC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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